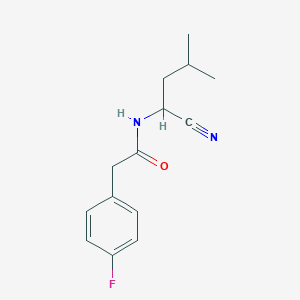

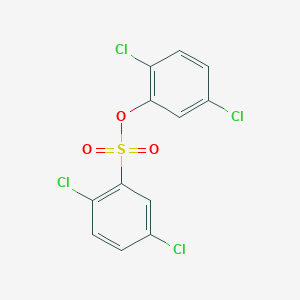

![molecular formula C19H22BrNO B2662993 1-(4-Bromophenyl)-3-[4-(sec-butyl)anilino]-1-propanone CAS No. 882748-25-6](/img/structure/B2662993.png)

1-(4-Bromophenyl)-3-[4-(sec-butyl)anilino]-1-propanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “1-(4-Bromophenyl)-3-[4-(sec-butyl)anilino]-1-propanone” is likely an organic compound containing a bromophenyl group, a sec-butyl group, and an anilino group attached to a propanone backbone .

Molecular Structure Analysis

The molecular structure of this compound would likely be determined by the arrangement of the bromophenyl, sec-butyl, and anilino groups around the propanone backbone .Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions, depending on the conditions. For example, the bromine atom on the bromophenyl group could potentially be replaced in a nucleophilic aromatic substitution reaction .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the bromine atom could increase its molecular weight and potentially its boiling point .Aplicaciones Científicas De Investigación

Synthesis and Chemical Transformations

A study explores the triazene moiety as a protecting group for aromatic amines, indicating the versatility of compounds like "1-(4-Bromophenyl)-3-[4-(sec-butyl)anilino]-1-propanone" in synthetic chemistry. The work demonstrates the conversion of substituted aryl triazenes to substituted anilines or novel aromatic compounds via reduction or a modified Sandmeyer reaction (Gross, Blank, & Welch, 1993).

Photoinitiators and Photoluminescence

Another study details the synthesis of 1-(4-Aminophenyl)-2-diethylamino-1-propanone hydrochloride from acetanilide through various chemical processes, highlighting the compound's role as a new water-soluble photoinitiator (Zeng Zhi-ming, 2003).

Fluorescence Properties and Material Science

Research on donor-acceptor-substituted diphenylbutadienes, related structurally to "this compound," reveals their distinctive fluorescence properties in solid state due to J aggregates formation. This suggests potential applications in material science and optoelectronics (Davis, Abraham, Rath, & Das, 2004).

Organic Synthesis and Methodologies

The "watering protocol" for synthesizing 4-trifluoromethyl-2(1H)-quinolinones from anilines and Et 4,4,4-trifluoroacetoacetate showcases innovative approaches in organic synthesis. Such methodologies enhance the understanding and development of complex organic compounds (Marull, Lefebvre, & Schlosser, 2004).

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

1-(4-bromophenyl)-3-(4-butan-2-ylanilino)propan-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22BrNO/c1-3-14(2)15-6-10-18(11-7-15)21-13-12-19(22)16-4-8-17(20)9-5-16/h4-11,14,21H,3,12-13H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJPGYKOXSAENRK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C1=CC=C(C=C1)NCCC(=O)C2=CC=C(C=C2)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22BrNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

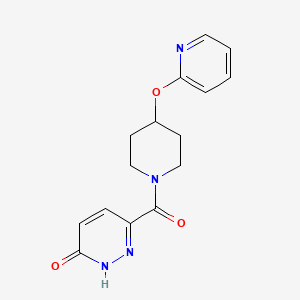

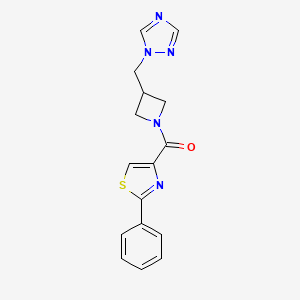

![2-(butylsulfanyl)-5-(5-methylfuran-2-yl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione](/img/structure/B2662910.png)

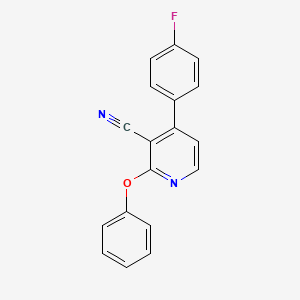

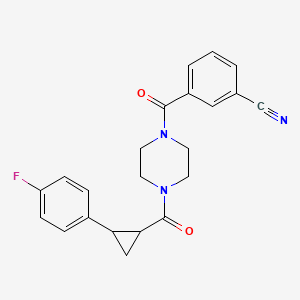

![[(Z)-[1-[(2,6-dichlorophenyl)methyl]-2-oxoindol-3-ylidene]amino] 2-chloroacetate](/img/structure/B2662914.png)

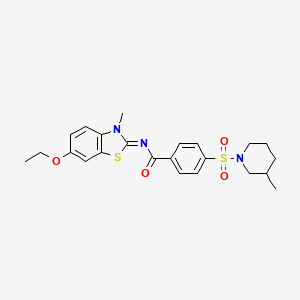

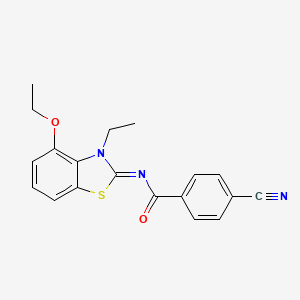

![5-Hydroxy-8,8-dimethyl-4-phenyl-9,10-dihydropyrano[2,3-h]chromen-2-one](/img/structure/B2662920.png)

![N-(5-(3-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)-5-nitrobenzo[b]thiophene-2-carboxamide](/img/structure/B2662927.png)

![(Z)-2-Cyano-3-[3-methoxy-4-(naphthalen-1-ylmethoxy)phenyl]-N-(4-methoxyphenyl)prop-2-enamide](/img/structure/B2662930.png)

![2-(2,9-Dioxaspiro[5.5]undecan-3-yl)propan-1-amine](/img/structure/B2662932.png)